Imiclopazine

Multidrug Resistance Cancer Research P-glycoprotein Inhibition

P-gp efflux assay researchers require characterized MDR-reversal positive controls with defined potency to minimize inter-experimental variability. Imiclopazine (CAS 7414-95-1) provides a phenothiazine-derived benchmark with a quantitatively defined EC50 of 200 μM in P388 and P388/ADR cells. • Defined MDR-reversal EC50: 200 μM for calibrating P-gp efflux assay systems. • Unique piperazine-imidazolidinone side chain: Structurally distinct from chlorpromazine for comparative SAR studies. • Clinical translational anchor: Comparative trial data vs. pimozide and trifluorperidol supports preclinical-to-clinical correlation. Sourced with documented purity and comprehensive global logistics support.

Molecular Formula C25H32ClN5OS
Molecular Weight 486.1 g/mol
CAS No. 7414-95-1
Cat. No. B048221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiclopazine
CAS7414-95-1
Synonyms1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone Hydrochloride (1:2);  1-[2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-imidazolidinone-2-Imidazolidinone Dihydrochloride;  A
Molecular FormulaC25H32ClN5OS
Molecular Weight486.1 g/mol
Structural Identifiers
SMILESCN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
InChIInChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3
InChIKeyOCDYNPAUUKDNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imiclopazine (CAS 7414-95-1): Phenothiazine Antipsychotic with Distinct MDR Reversal and Antiaggressive Profile


Imiclopazine (CAS 7414-95-1, brand name Ponsital) is an antipsychotic phenothiazine derivative developed in the 1960s by Asta-Werke [1]. It is characterized by a chlorophenothiazine core linked to a piperazine-ethyl-imidazolidinone side chain, a structural configuration that distinguishes it from many first-generation antipsychotics [2]. The compound has documented psychomotor stabilizing, antiaggressive, and antiemetic properties, with favorable clinical trial outcomes in schizophrenia [1][3]. Imiclopazine has also demonstrated in vitro multidrug-resistance (MDR)-reversal activity, expanding its potential utility beyond neuropsychiatric research [4].

Why Imiclopazine (CAS 7414-95-1) Cannot Be Assumed Interchangeable with Other Phenothiazines


Despite belonging to the phenothiazine class, Imiclopazine possesses a unique combination of a piperazine-ethyl-imidazolidinone side chain that is not present in widely used comparators such as chlorpromazine or thioridazine [1]. This structural divergence translates into a distinct pharmacological fingerprint: while it retains antipsychotic efficacy, Imiclopazine exhibits a quantitatively characterized MDR-reversal activity with an EC₅₀ of 200 μM in P388 and P388/ADR cells [2], a property not uniformly shared among all phenothiazines. Furthermore, a clinical comparative study directly evaluated Imiclopazine against pimozide, imagotan, and trifluorperidol in schizophrenia, confirming its non-interchangeability in a therapeutic context [3]. Assuming functional equivalence with other phenothiazines would therefore neglect these documented differential activities, potentially compromising experimental reproducibility or misdirecting selection for specialized research applications.

Quantitative Differentiators of Imiclopazine (CAS 7414-95-1) for Evidence-Based Selection


Multidrug-Resistance (MDR) Reversal Activity in P388 Leukemia Cells

Imiclopazine exhibits a specific, quantifiable MDR-reversal effect in P388 and P388/ADR cells, with an EC₅₀ of 200 μM [1]. This activity was identified in a large screen of 232 phenothiazines and structurally related compounds, where only 8.3% of tested compounds demonstrated 'outstanding' MDR-reversal (ratio ≥30), and 31.8% showed 'good' activity (ratio ≥10) [2]. While the EC₅₀ for Imiclopazine is a direct measure of its potency, the screen's distribution provides a benchmark for its relative standing. In contrast, compounds lacking the specific ring/amine configuration (e.g., pyridinyl-containing derivatives) were largely inactive [2].

Multidrug Resistance Cancer Research P-glycoprotein Inhibition

Clinical Antipsychotic Efficacy in a Head-to-Head Comparative Trial

Imiclopazine was directly compared to pimozide, imagotan, and trifluorperidol in a clinical study of patients with schizophrenia [1]. The study, published in 1973, involved a head-to-head design that assessed relative therapeutic outcomes. Although the full numerical results are not readily accessible in English-language abstracts, the existence of this direct comparator study confirms that Imiclopazine was evaluated against other antipsychotics of its era. Its inclusion in such a trial, along with the documentation of 'favorable clinical trials' [2], establishes a clinical efficacy baseline that is not automatically transferable from other phenothiazines like chlorpromazine, which has a distinct side-effect and efficacy profile.

Schizophrenia Clinical Trial Comparative Efficacy

Structural Differentiation: Piperazine-Imidazolidinone Side Chain vs. Classical Phenothiazines

Imiclopazine's chemical structure (IUPAC: 1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one) contains a piperazine-ethyl-imidazolidinone moiety, a feature not found in chlorpromazine, thioridazine, or trifluoperazine [1][2]. While chlorpromazine possesses a simple N,N-dimethylpropan-1-amine side chain, Imiclopazine's extended heterocyclic substitution is associated with distinct receptor interactions. Although quantitative receptor binding affinities (Ki values) for Imiclopazine are not publicly available, SAR studies on phenothiazines indicate that piperazine-containing derivatives (e.g., fluphenazine, perphenazine) exhibit higher D₂ receptor affinity and altered pharmacokinetic properties compared to aliphatic side-chain variants [3]. By analogy, Imiclopazine's piperazine-imidazolidinone chain would be expected to confer a unique binding profile relative to chlorpromazine or thioridazine.

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Psychomotor Stabilizing and Antiaggressive Effects: Preclinical Evidence

Early pharmacological evaluations of Imiclopazine documented 'good sedative, analgesic, antiaggressive and antiemetic effects' [1]. While direct quantitative comparisons with other phenothiazines are not available in the abstracted literature, the antiaggressive property is notable because it is not universally emphasized among all first-generation antipsychotics. For instance, chlorpromazine is primarily known for its sedative and antipsychotic effects, whereas haloperidol is associated with a higher incidence of extrapyramidal symptoms. Imiclopazine's profile, as described in the original Arzneimittel-Forschung publication (Lenke et al., 1971), positions it as a compound with a particular emphasis on psychomotor stabilization and aggression reduction [2]. This unique combination of preclinical effects may be linked to its distinct structural features.

Behavioral Pharmacology Antiaggressive Sedation

Imiclopazine (CAS 7414-95-1): Optimal Application Scenarios Based on Documented Differentiators


Multidrug-Resistance (MDR) Mechanism Studies and Chemosensitizer Screening

Imiclopazine serves as a characterized positive control for in vitro MDR-reversal assays, with a defined EC₅₀ of 200 μM in P388 and P388/ADR cells [1]. Researchers investigating P-glycoprotein-mediated drug efflux or validating novel MDR modulators can use Imiclopazine as a benchmark to calibrate their assay systems and compare the potency of new chemical entities against a phenothiazine with established, albeit moderate, MDR-reversal activity [2].

Antipsychotic Pharmacological Reference with Distinct Structural and Clinical Pedigree

For studies requiring a phenothiazine antipsychotic that differs from the widely used chlorpromazine or haloperidol, Imiclopazine provides a structurally unique alternative with a piperazine-imidazolidinone side chain [3]. Its inclusion in a comparative clinical trial against pimozide, imagotan, and trifluorperidol offers a valuable anchor for correlating preclinical findings (e.g., receptor occupancy, behavioral assays) with human therapeutic data, aiding in the validation of translational models of schizophrenia [4].

Behavioral Pharmacology: Modeling of Aggression and Psychomotor Stabilization

Imiclopazine's documented antiaggressive and psychomotor stabilizing properties make it a suitable reference compound for animal models of aggression, impulsivity, or psychomotor agitation [5]. Unlike some antipsychotics that induce pronounced sedation or catalepsy, Imiclopazine's preclinical profile suggests a balanced effect on aggression and arousal, providing a distinct pharmacological tool for dissecting the neural circuits underlying these behaviors [5].

Structure-Activity Relationship (SAR) Exploration of Phenothiazine Derivatives

Medicinal chemists can leverage Imiclopazine's unique combination of a chlorophenothiazine core and an imidazolidinone-bearing side chain to probe the impact of heterocyclic extensions on receptor binding, functional activity, and ADME properties [3]. Comparative SAR studies with aliphatic side-chain analogs (e.g., chlorpromazine) or other piperazine-containing antipsychotics (e.g., fluphenazine) can help delineate the molecular determinants of D₂/D₃ receptor selectivity, off-target interactions, and blood-brain barrier penetration [6].

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